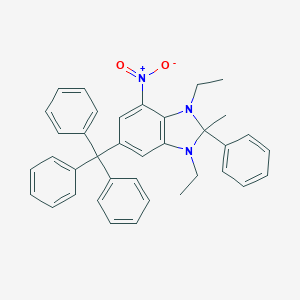![molecular formula C28H24N2O B274318 1-benzyl-3,3-dimethyl-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B274318.png)
1-benzyl-3,3-dimethyl-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) is a complex organic compound that belongs to the class of spirooxazines These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) typically involves a multi-step process. One common method includes the following steps:
Formation of the Indoline Core: This step involves the reaction of aniline derivatives with ketones or aldehydes under acidic conditions to form the indoline core.
Spirocyclization: The indoline core is then reacted with naphthoquinone derivatives in the presence of a base to form the spirooxazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinone derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) has several scientific research applications:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of photochromic lenses and other light-responsive materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, converting from a colorless spiro form to a colored merocyanine form. This transformation is driven by the cleavage of the C-O bond in the spiro ring, leading to the formation of a conjugated system that absorbs visible light.
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethylspiro(indoline-2,3’-naphtho[2,1-b][1,4]oxazine): Similar in structure but lacks the benzyl group.
1,3-dihydro-3,3-dimethyl-1-benzylspiro(indoline-2,3’-3H-naphtho[2,1-b][1,4]oxazine): Another closely related compound with slight variations in the substituents.
Uniqueness
1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) is unique due to its specific combination of substituents, which confer distinct photochromic properties and potential applications. The presence of the benzyl group enhances its stability and makes it suitable for various industrial and research applications.
Properties
Molecular Formula |
C28H24N2O |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1'-benzyl-3',3'-dimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] |
InChI |
InChI=1S/C28H24N2O/c1-27(2)23-14-8-9-15-24(23)30(18-20-10-4-3-5-11-20)28(27)19-29-26-22-13-7-6-12-21(22)16-17-25(26)31-28/h3-17,19H,18H2,1-2H3 |
InChI Key |
YVYVCXOQZYPIOP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)CC6=CC=CC=C6)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)CC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
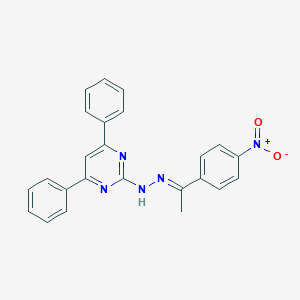
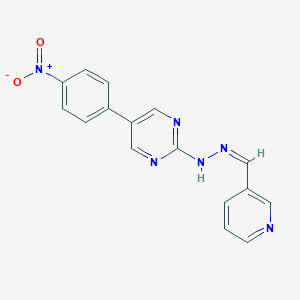
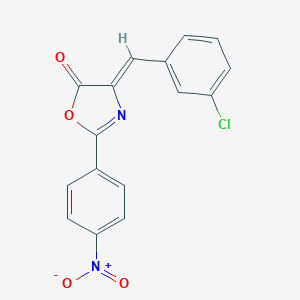

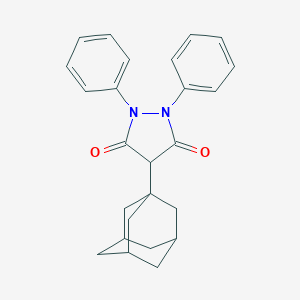
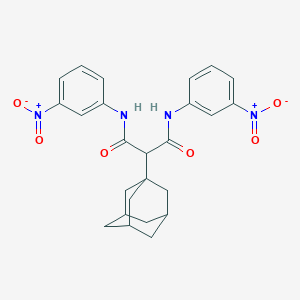

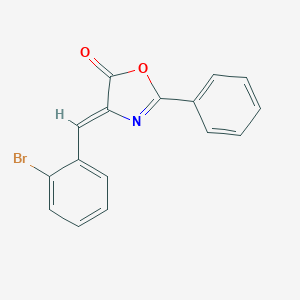
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

